molecular formula C8H11ClN2S B13302192 4-Chloro-2-methyl-6-(propylsulfanyl)pyrimidine

4-Chloro-2-methyl-6-(propylsulfanyl)pyrimidine

Cat. No.: B13302192
M. Wt: 202.71 g/mol
InChI Key: FGVBKTCSBZIRIJ-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-6-(propylsulfanyl)pyrimidine is a heterocyclic compound with the molecular formula C8H11ClN2S It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-6-(propylsulfanyl)pyrimidine typically involves the reaction of 2-methyl-4,6-dichloropyrimidine with propyl mercaptan. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution of the chlorine atom with the propylsulfanyl group. The reaction is usually conducted under reflux conditions in an appropriate solvent, such as ethanol or dimethylformamide, to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-6-(propylsulfanyl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation Reactions: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used to oxidize the propylsulfanyl group.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products Formed

    Substitution Reactions: Various substituted pyrimidine derivatives.

    Oxidation Reactions: Sulfoxides and sulfones.

    Reduction Reactions: Amines and other reduced derivatives.

Scientific Research Applications

4-Chloro-2-methyl-6-(propylsulfanyl)pyrimidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-6-(propylsulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methyl-6-(propylsulfanyl)pyrimidine
  • 4-Chloro-2-methyl-6-(ethylsulfanyl)pyrimidine
  • 4-Chloro-2-methyl-6-(butylsulfanyl)pyrimidine

Uniqueness

4-Chloro-2-methyl-6-(propylsulfanyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H11ClN2S

Molecular Weight

202.71 g/mol

IUPAC Name

4-chloro-2-methyl-6-propylsulfanylpyrimidine

InChI

InChI=1S/C8H11ClN2S/c1-3-4-12-8-5-7(9)10-6(2)11-8/h5H,3-4H2,1-2H3

InChI Key

FGVBKTCSBZIRIJ-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=CC(=NC(=N1)C)Cl

Origin of Product

United States

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